1-isopropyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-indole-3-carboxamide
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Overview
Description
1-isopropyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-indole-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes an indole core, a thiazole ring, and a pyridine moiety. Its unique structure makes it a valuable candidate for studies in medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-isopropyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-indole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the thiazole and pyridine rings. Common reagents used in these reactions include isopropylamine, thionyl chloride, and various catalysts to facilitate the formation of the desired product. The reaction conditions often involve controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is crucial in monitoring the synthesis and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-isopropyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-indole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in halogenated derivatives or other substituted compounds.
Scientific Research Applications
1-isopropyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-indole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of diseases such as tuberculosis and cancer.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-isopropyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis through the activation of specific signaling pathways.
Comparison with Similar Compounds
1-isopropyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-indole-3-carboxamide can be compared with other similar compounds, such as:
N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide: Similar structure but with a benzamide moiety instead of an indole core.
1-isopropyl-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide: Similar structure but with a benzamide moiety instead of an indole core.
N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-indole-3-carboxamide: Similar structure but without the isopropyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C20H18N4OS |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
1-propan-2-yl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)indole-3-carboxamide |
InChI |
InChI=1S/C20H18N4OS/c1-13(2)24-11-15(14-7-3-4-9-18(14)24)19(25)23-20-22-17(12-26-20)16-8-5-6-10-21-16/h3-13H,1-2H3,(H,22,23,25) |
InChI Key |
BWGGNAJVNBKGGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)C(=O)NC3=NC(=CS3)C4=CC=CC=N4 |
Origin of Product |
United States |
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